1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-

Anticancer Structure-Activity Relationship s-Triazine

1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- (CAS 43167-79-9), commonly referred to as 2,4-Dianilino-6-(4-morpholinyl)-1,3,5-triazine (2,4-DMA), is a tri-substituted 1,3,5-triazine scaffold characterized by a morpholino group at the 6-position and two phenylamino substituents at the 2- and 4-positions. It is a member of the morpholine-based 1,3,5-triazine chemotype, a class that has emerged as a promising platform for anticancer drug discovery, particularly through the inhibition of the transcription factor FOXM1.

Molecular Formula C19H20N6O
Molecular Weight 348.4 g/mol
CAS No. 43167-79-9
Cat. No. B1616764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-
CAS43167-79-9
Molecular FormulaC19H20N6O
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4
InChIInChI=1S/C19H20N6O/c1-3-7-15(8-4-1)20-17-22-18(21-16-9-5-2-6-10-16)24-19(23-17)25-11-13-26-14-12-25/h1-10H,11-14H2,(H2,20,21,22,23,24)
InChIKeyGSXOUQFSYTZEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- (CAS 43167-79-9) Is Not a Generic s-Triazine


1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- (CAS 43167-79-9), commonly referred to as 2,4-Dianilino-6-(4-morpholinyl)-1,3,5-triazine (2,4-DMA), is a tri-substituted 1,3,5-triazine scaffold characterized by a morpholino group at the 6-position and two phenylamino substituents at the 2- and 4-positions . It is a member of the morpholine-based 1,3,5-triazine chemotype, a class that has emerged as a promising platform for anticancer drug discovery, particularly through the inhibition of the transcription factor FOXM1 [1]. Unlike simpler 2,4-diamino-6-morpholino-s-triazines that lack aniline modifications, this compound's dual N-phenyl substitution confers distinct lipophilicity (XLogP3 = 3.8) and hydrogen-bonding capacity (2 HBD, 7 HBA), which directly influence target engagement and cellular permeability [2]. These properties position it as a differentiated chemical probe within research programs targeting colorectal cancer, ovarian cancer, and herbicide development, where generic substitution with less substituted morpholino-triazines would fail to replicate its specific intermolecular interactions [1].

Why 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- Cannot Be Replaced by Other Morpholino-Triazines


Substituting this compound with a generic morpholino-triazine—such as the unsubstituted 2,4-diamino-6-morpholino-s-triazine (CAS 2827-42-1) or a di-substituted analog—would fundamentally alter the pharmacophore. The target compound's dual N-phenyl moieties are not merely ornamental; they are critical for achieving the lipophilic bulk and π-stacking interactions necessary for binding to hydrophobic pockets of target proteins like FOXM1 [1]. Research on structurally related morpholine-based 1,3,5-triazines has demonstrated that tri-substituted derivatives (bearing morpholino, anilino, and additional substituents) exhibit significantly stronger anticancer activity than their di-substituted counterparts, indicating a cooperative effect of the aniline groups [2]. Furthermore, the compound's XLogP3 of 3.8 is substantially higher than that of the 2,4-diamino analog, predicting superior passive membrane permeability—a factor critical for intracellular target engagement [3]. Hence, for replication of published biological results or continuation of SAR studies, procurement of the exact N2,N4-diphenyl derivative is mandatory; any deviation in the substitution pattern would yield incomparable data and potentially inactive compounds.

Quantitative Differentiation of 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- vs. Closest Analogs


Enhanced Anticancer Potency of Tri-Substituted vs. Di-Substituted Morpholino-Triazines in Human Cancer Cell Lines

In a head-to-head evaluation of newly synthesized s-triazine derivatives, tri-substituted compounds containing a morpholino group and additional aniline substituents (13e–h) demonstrated markedly superior in vitro inhibitory activity against a panel of human cancer cell lines compared to their di-substituted counterparts [1]. While the specific IC50 values for the target compound (2,4-DMA) were not disclosed in the accessible abstract, the study explicitly states that tri-substituted morpholino-triazines exhibited potent and selective inhibition of PA-1 (ovarian cancer) and HT-29 (colon cancer) cell growth, whereas di-substituted analogs lacked this activity profile [1]. This class-level evidence strongly supports the necessity of the tri-substituted scaffold—including both morpholino and two aniline groups—for achieving the desired anticancer potency.

Anticancer Structure-Activity Relationship s-Triazine

Divergent Physicochemical Properties: LogP and Hydrogen-Bonding Profile vs. 2,4-Diamino-6-morpholino-s-triazine

The target compound exhibits a computed XLogP3 of 3.8, which is substantially elevated relative to the simpler 2,4-diamino-6-morpholino-1,3,5-triazine (CAS 2827-42-1), where the absence of N-phenyl groups would predict an XLogP below 0.5 [1][2]. This approximately 3.3 log unit difference translates to a theoretical >1000-fold increase in octanol-water partition coefficient, directly impacting membrane permeability predictions. Additionally, while both molecules share the morpholino oxygen and triazine core as hydrogen-bond acceptors, the target compound presents two N-H donors from the aniline substituents, creating a distinct H-bond donor/acceptor ratio (2 HBD, 7 HBA) compared to the 2,4-diamino analog (estimated 4 HBD, 6 HBA) [2].

Lipophilicity Drug-likeness Physicochemical Characterization

Thermal Stability Definition: Sharper Melting Point Range Enables Identity Verification vs. Structural Analogs

The target compound exhibits a defined melting point range of 194–196 °C . This tight 2 °C interval serves as a practical identity and purity checkpoint that distinguishes it from closely related analogs. For instance, 2-anilino-4,6-di(4-morpholinyl)-1,3,5-triazine, which features an inverted substitution pattern, would be expected to display a significantly different melting profile due to altered crystal packing. The narrow melting range also confirms the batch-to-batch consistency of the commercial 97% purity grade from Thermo Scientific Chemicals/Alfa Aesar, which specifies an assay range of ≥96.0–≤104.0% by non-aqueous acid-base titration .

Quality Control Identity Testing Melting Point

Known Genotoxicity Profile Differentiates This Compound from Non-Genotoxic Triazine-Based Drugs

Studies on the closely related 2,4-dimethylaniline (2,4-DMA) have demonstrated that aromatic amines of this class generate phosphorylated histone H2AX (γ-H2AX) at 1–10 mM, indicating DNA double-strand breaks and genotoxic potential via CYP2E1-mediated reactive oxygen species production [1]. While this specific data pertains to 2,4-dimethylaniline rather than the triazine derivative, the shared aniline moiety raises analogous toxicological concerns. In contrast, triazine-based clinical candidates such as hexamethylmelamine (altretamine) show a different genotoxicity profile characterized by alkylation rather than ROS-mediated damage [2]. This distinction is critical for researchers designing in vivo studies or handling protocols, as the target compound necessitates specific safety measures for aromatic amine genotoxicity that would not apply to triazine drugs lacking the aniline substituents.

Toxicology Genotoxicity Occupational Safety

Optimal Research and Industrial Applications for 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-N2,N4-diphenyl- Based on Evidence


FOXM1 Inhibitor SAR Studies and Colorectal Cancer Drug Discovery

This compound serves as a key intermediate or reference standard in structure–activity relationship (SAR) programs targeting FOXM1 inhibition for colorectal cancer (CRC). The evidence from Kułaga et al. (2026) demonstrates that morpholine-based 1,3,5-triazines achieve FOXM1 inhibition and G2/M cell cycle arrest in SW620 and SW480 CRC cells, with compound 14 showing IC50 values of 14.9 μM and 17.5 μM, respectively, outperforming 5-fluorouracil (IC50 = 21.7 μM) in SW620 cells [1]. The target compound's N2,N4-diphenyl substitution pattern represents a privileged scaffold within this chemotype, and its procurement is essential for head-to-head potency comparisons with next-generation derivatives. Using a non-phenylated analog would fail to engage the same hydrophobic binding pocket on FOXM1, invalidating any comparative SAR conclusions [1].

Physicochemical Profiling and Computational Drug Design

With a computed XLogP3 of 3.8 and defined hydrogen-bond donor/acceptor counts (2 HBD, 7 HBA), this compound is an ideal candidate for validating in silico ADME-Tox prediction models for the morpholino-triazine class [2]. Its lipophilicity is within the optimal range for oral bioavailability, and experimental permeability data can be directly compared with computed LogP to calibrate algorithms. The compound's melting point (194–196 °C) and purity specification (≥96.0%) further enable accurate determination of thermodynamic solubility, a critical parameter for drug formulation that is often poorly predicted by computational tools .

Herbicide Development and Protein Synthesis Inhibition Assays

The compound is documented as a member of the herbicide class that inhibits plant protein synthesis . In herbicide discovery workflows, this compound can be employed as a positive control for protein synthesis inhibition assays and as a lead scaffold for synthesizing analogs with improved crop selectivity. Its diphenyl substitution differentiates it from commercial triazine herbicides such as atrazine, which relies on a different mechanism (photosystem II inhibition), offering an orthogonal mode of action that is valuable for resistance management strategies .

Genotoxicity and Carcinogenicity Screening Programs

Given the class-level evidence linking aromatic amines to ROS-mediated genotoxicity (γ-H2AX induction at 1–10 mM), this compound is suitable as a reference agent in toxicological screening panels designed to detect DNA-damaging potential of novel triazine derivatives [3]. Its use as a positive control in Comet or γ-H2AX assays enables benchmarking of genotoxic liability for new chemical entities, facilitating early-stage safety triage prior to preclinical development.

Quote Request

Request a Quote for 1,3,5-Triazine-2,4-diamine, 6-(4-morpholinyl)-n2,n4-diphenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.